molecular formula C20H26O3 B3936948 1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene

1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B3936948
M. Wt: 314.4 g/mol
InChI Key: PKZDXJAVEAVWNT-UHFFFAOYSA-N
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Description

1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring. This process can be catalyzed by various reagents and conditions, such as the use of sodium hydroxide or other strong bases . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. For example, its methoxyphenoxy group may interact with aromatic amino acids in enzyme active sites, altering their activity .

Comparison with Similar Compounds

1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-16(2)17-9-11-18(12-10-17)22-13-6-14-23-20-8-5-7-19(15-20)21-3/h5,7-12,15-16H,4,6,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDXJAVEAVWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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